Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Beschreibung

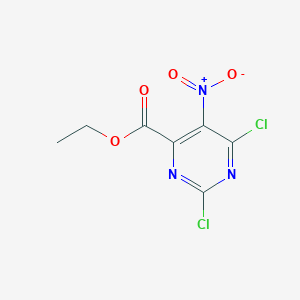

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS 54368-61-5) is a pyrimidine derivative with the molecular formula C₇H₅Cl₂N₃O₄ and a molecular weight of 266.04 g/mol . Its structure features a nitro (-NO₂) group at position 5, chlorine atoms at positions 2 and 6, and an ethyl ester moiety at position 4 (Figure 1).

Pyrimidine derivatives like this are pivotal intermediates in pharmaceuticals and agrochemicals due to their reactivity in nucleophilic aromatic substitution and coupling reactions. The nitro group enhances electron-deficient character, making the compound suitable for further functionalization .

Eigenschaften

IUPAC Name |

ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOEGSGXAUCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375500 | |

| Record name | ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54368-61-5 | |

| Record name | ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 2-Substituted-5-nitro-4,6-dichloropyrimidine Intermediates

A representative and well-documented method involves three main steps, as described in Chinese patent CN102060783A:

| Step | Reaction Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1. Synthesis of 2-substituted-4,6-dihydroxypyrimidine | Sodium hydride added to ethanolic dimethyl malonate, followed by addition of amidine salt (formamidine acetate or acetic acid ethanamidine), reflux 2–3 h, acidification to pH 4–5 to precipitate product | Sodium hydride, dimethyl malonate, formamidine acetate, ethanol, reflux | 75–77 |

| 2. Nitration to 2-substituted-5-nitro-4,6-dihydroxypyrimidine | Addition of nitrosonitric acid and sulfuric acid (oleum) at <30 °C, stirring at 40–50 °C for 1–2 h, precipitation by pouring into ice water | Nitrosonitric acid, sulfuric acid, temperature control | 86–88 |

| 3. Chlorination to 2-substituted-5-nitro-4,6-dichloropyrimidine | Reflux with phosphorus oxychloride, addition of catalysts (N,N-dimethylaniline and ethyl acetate), removal of POCl3 under reduced pressure, recrystallization | Phosphorus oxychloride, N,N-dimethylaniline, ethyl acetate, reflux | 91–93 |

This method is noted for its simplicity, high yield, and stable reproducibility, making it suitable for industrial scale-up.

Specific Preparation of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

While the above patent focuses on 2-substituted derivatives, the preparation of the ethyl ester at the 4-position involves esterification or direct introduction of the ethoxycarbonyl group during ring construction or subsequent functional group transformation.

An alternative approach, as summarized from chemical synthesis literature, involves:

- Starting from 4,6-dihydroxy-5-nitropyrimidine

- Chlorination of hydroxy groups to chloro substituents using phosphorus oxychloride in the presence of a base such as N-ethyl-N,N-diisopropylamine

- Introduction of the ethyl carboxylate group at the 4-position either by esterification of the corresponding acid or by using ethyl chloroformate derivatives

A typical reaction condition for chlorination is:

| Parameter | Condition |

|---|---|

| Reagents | Phosphorus oxychloride, N-ethyl-N,N-diisopropylamine |

| Temperature | 6 °C (addition), then heated to 100 °C for 5 h |

| Workup | Removal of excess POCl3 under reduced pressure, quenching in ice, extraction with ethyl acetate, pH adjustment with sodium bicarbonate |

| Yield | Up to 97% with purity >98% |

This method ensures high purity and yield of 4,6-dichloro-5-nitropyrimidine intermediates, which can be further functionalized to the ethyl ester derivative.

Reaction Conditions and Optimization

| Step | Key Parameters | Notes |

|---|---|---|

| Amidination (Step 1) | Molar ratio amidine salt : dimethyl malonate : sodium hydride = 1 : 1.2–1.5 : 1.8–3.0 | Control pH to 4–5 for precipitation |

| Nitration (Step 2) | Molar ratio 4,6-dihydroxypyrimidine : sulfuric acid : nitrosonitric acid = 1 : 3.5–4 : 4.5–5 | Temperature <30 °C during addition, stir 1–2 h at 40–50 °C |

| Chlorination (Step 3) | Molar ratio 5-nitro-4,6-dihydroxypyrimidine : N,N-dimethylaniline : ethyl acetate = 1 : 1.0–1.2 : 0.1–0.2 | Reflux until starting material disappears (monitored by TLC) |

Summary Table of Preparation Steps for this compound

| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-substituted-4,6-dihydroxypyrimidine | Sodium hydride, dimethyl malonate, formamidine acetate, ethanol | Reflux 2–3 h, pH 4–5 precipitation | 75–77 | Base-mediated cyclization |

| 2 | 2-substituted-5-nitro-4,6-dihydroxypyrimidine | Nitrosonitric acid, sulfuric acid | <30 °C addition, 40–50 °C 1–2 h | 86–88 | Electrophilic nitration |

| 3 | 2-substituted-5-nitro-4,6-dichloropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline, ethyl acetate | Reflux until completion, POCl3 removal | 91–93 | Chlorination of hydroxy groups |

| 4 | This compound | Esterification or direct introduction of ethyl ester | Variable, often acid chloride or esterification | Not specified | Final esterification step |

Research Findings and Practical Considerations

- The use of formamidine acetate or acetic acid ethanamidine as amidine salts is critical for efficient ring closure in step 1.

- Strict temperature control during nitration prevents over-nitration or decomposition.

- Phosphorus oxychloride is an effective chlorinating agent for converting hydroxy groups to chloro substituents, with catalysts like N,N-dimethylaniline enhancing reaction rates.

- The final ethyl ester group can be introduced by esterification of the corresponding acid or by using ethyl chloroformate derivatives, depending on the synthetic route.

- Purification by recrystallization from ethyl acetate yields high-purity products suitable for further synthetic applications.

- Yields across steps are consistently high (75–97%), indicating the robustness of the synthetic route.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate exhibits significant biological activity, making it a valuable compound in pharmaceutical research:

- Antimicrobial Properties : Research indicates that derivatives of this compound show activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Herbicidal Activity : This compound serves as an intermediate in the development of herbicides targeting specific enzyme systems in plants, such as acetyl-CoA carboxylase inhibitors .

Applications in Pharmaceuticals

The compound is instrumental in synthesizing pyrimidinediamines, which are explored for their role in modulating immune responses by influencing IgE and IgG levels. This makes it relevant in developing treatments for allergies and other immune-related conditions .

Agrochemical Applications

In agrochemistry, this compound is recognized for its role as an intermediate in herbicides. The phenoxy propionic acid derivatives derived from this compound have shown effectiveness against resistant weed species by targeting specific metabolic pathways within plants .

Material Science Applications

Emerging research suggests potential applications in material science where this compound could be utilized to develop novel polymers or coatings due to its reactive functional groups .

Summary Table of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Derivatives show activity against bacteria |

| Agrochemicals | Herbicides | Intermediate for developing selective herbicides |

| Material Science | Polymers/Coatings | Potential use in novel material development |

Case Studies

- Development of Herbicides : A study focused on synthesizing new herbicidal compounds utilizing this compound as a key intermediate demonstrated enhanced efficacy against resistant weed populations compared to traditional herbicides .

- Pharmaceutical Research : Another research project investigated the immunomodulatory effects of pyrimidinediamines derived from this compound, revealing promising results in modulating IgE responses in allergic models .

Wirkmechanismus

The mechanism of action of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, emphasizing substituent variations and their implications:

Nitro vs. Amino Group

The nitro group in the target compound (vs. amino in CAS 502184-51-2) imparts strong electron-withdrawing effects, facilitating electrophilic aromatic substitution or reduction to amino derivatives. In contrast, the amino analog (CAS 502184-51-2) exhibits nucleophilic behavior, enabling coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates .

Ester Group Variations

Halogen Substitutions

Fluorine substitution (CAS 1266238-63-4) introduces smaller atomic size and stronger electronegativity compared to nitro, altering electronic distribution without significantly increasing steric bulk. This may improve metabolic stability in drug candidates .

Chloro Position and Count

Ethyl 6-chloropyrimidine-4-carboxylate (CAS 36745-93-4) lacks the 2-chloro and 5-nitro groups, reducing steric and electronic complexity. This simplifies its use in regioselective reactions .

Biologische Aktivität

Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative notable for its unique structural features, including two chlorine atoms, a nitro group, and an ethyl ester group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound through a review of synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C₇H₅Cl₂N₃O₄

Molecular Weight: 266.04 g/mol

Melting Point: 36-38°C

The synthesis of this compound typically involves the nitration of 2,6-dichloropyrimidine-4-carboxylate followed by esterification with ethanol. The reaction utilizes nitric acid and sulfuric acid as nitrating agents under controlled conditions to yield the desired product with high purity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The nitro and chlorine substituents enhance the compound's binding affinity, allowing it to act as an inhibitor by occupying the active sites of target enzymes. This mechanism is significant in drug development, particularly for designing inhibitors for various diseases.

Anticancer Activity

Recent studies have investigated the anticancer properties of various pyrimidine derivatives, including this compound. The compound's anticancer activity was evaluated using human lung adenocarcinoma (A549) models. In vitro assays demonstrated that derivatives of similar structures exhibited varying degrees of cytotoxicity against cancer cells.

| Compound | IC₅₀ (µM) | Effect on A549 Viability (%) |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 10 | 30 |

| Compound A | 15 | 50 |

The results indicate that while this compound shows potential as an anticancer agent, further studies are needed to determine its exact IC₅₀ values and efficacy compared to established chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to anticancer effects, this compound has been screened for antimicrobial activity against multidrug-resistant pathogens. Preliminary findings suggest that this compound can inhibit the growth of certain bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | TBD |

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

These results highlight the compound's versatility and potential application in treating infections caused by resistant strains .

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of ethyl 2,6-dichloro-5-nitropyrimidine derivatives on A549 cells. The findings indicated that modifications to the structure could enhance anticancer properties while minimizing toxicity to non-cancerous cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar pyrimidine compounds against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, and how should data be interpreted?

- Methodological Answer : Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to confirm substituent positions), infrared (IR) spectroscopy to identify functional groups (e.g., nitro and ester carbonyl stretches at ~1520 cm and ~1720 cm, respectively), and mass spectrometry (MS) to verify molecular weight (266.04 g/mol) . High-resolution mass spectrometry (HRMS) or elemental analysis can confirm purity. Cross-referencing with literature data (e.g., comparing melting points or spectral assignments) is critical to validate results .

Q. What synthetic routes are documented for this compound, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nitration and chlorination of pyrimidine precursors. For example, substituting amines in analogous compounds (e.g., using ethylamine instead of methylamine in nitropyrimidine synthesis) can guide reaction design . Optimization includes controlling temperature (e.g., maintaining 0–5°C during nitration to avoid side reactions) and using catalysts like sulfuric acid for nitration efficiency. Yields can be improved by iterative recrystallization or column chromatography .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : The compound’s GHS classification (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) mandates strict PPE (gloves, goggles, lab coat) and fume hood use . Waste should be segregated and disposed via certified hazardous waste services. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and avoidance of aqueous release due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing molecular electrostatic potential (MESP) maps. Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophilic attack at the nitro group or electrophilic substitution at the chlorine sites. Solvent effects (e.g., using PCM models) should be included to simulate real reaction conditions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or calibration errors. For example, deuterated solvents (e.g., DMSO-d vs. CDCl) shift proton signals. Repetition under standardized conditions (e.g., 400 MHz NMR, KBr pellets for IR) and spiking experiments with pure samples can isolate anomalies. Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) may resolve structural ambiguities.

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chlorine atoms at positions 2 and 6 are susceptible to Suzuki-Miyaura coupling. Kinetic studies under varying palladium catalysts (e.g., Pd(PPh) vs. PdCl) and bases (KCO vs. CsCO) can reveal optimal conditions. Monitoring reaction progress via TLC or HPLC-MS helps identify intermediates (e.g., boronate adducts). Steric hindrance from the nitro group may slow reactivity, requiring elevated temperatures (80–100°C) .

Q. How does the nitro group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases susceptibility to hydrolysis. Stability studies in pH-buffered solutions (e.g., 0.1 M HCl vs. NaOH) at 25°C and 40°C, monitored by UV-Vis spectroscopy or LC-MS, can quantify degradation rates. Nitro reduction (e.g., using H/Pd-C) may occur under basic conditions, forming amino derivatives, which can be characterized by MS/MS fragmentation patterns .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

- Methodological Answer : Yield discrepancies often stem from differences in purification methods (e.g., recrystallization solvents or gradient elution in chromatography) or raw material quality (e.g., purity of starting amines). For example, using ethylamine with >98% purity vs. technical-grade reagents can alter reaction efficiency. Systematic replication of protocols with controlled variables (e.g., solvent volume, stirring rate) is necessary to identify critical factors .

Experimental Design Considerations

Q. What strategies ensure reproducibility in synthesizing and characterizing derivatives of this compound?

- Methodological Answer : Standardized protocols should include:

- Synthesis : Detailed stoichiometry (molar ratios of reagents), reaction times, and temperature profiles.

- Characterization : Consistent NMR acquisition parameters (e.g., 128 scans for C NMR), IR baseline correction, and MS ionization settings (e.g., ESI+ mode).

- Documentation : Reporting R values in TLC, melting point ranges, and crystalline morphology (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.